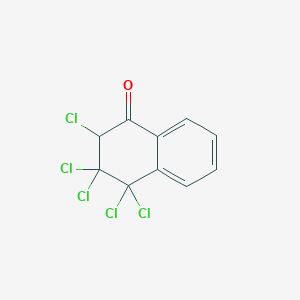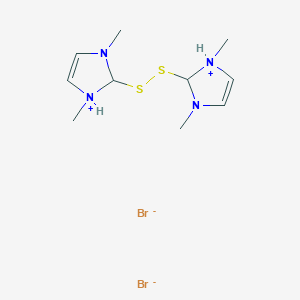
2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1,3-dimethylimidazole with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common to ensure consistent product quality. Purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, 25-50°C.
Reduction: Dithiothreitol, sodium borohydride, ethanol, room temperature.
Substitution: Sodium chloride, sodium acetate, water, 50-80°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Chloride or acetate derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent. It is also explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, the compound is used as a stabilizer in polymer production and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with cellular components, leading to various biological effects. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function. This interaction can result in the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
Molecular Targets and Pathways:
Proteins: The compound targets thiol-containing proteins, leading to the formation of disulfide bonds.
Enzymes: Inhibition of enzymes involved in cellular metabolism and signaling.
Pathways: Disruption of redox balance and induction of oxidative stress pathways.
類似化合物との比較
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-yl) disulfide
Comparison: Compared to similar compounds, 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide exhibits unique properties due to the presence of the disulfide bond and bromide ions. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile for use in synthetic chemistry and biological research.
特性
CAS番号 |
62896-84-8 |
|---|---|
分子式 |
C10H20Br2N4S2 |
分子量 |
420.2 g/mol |
IUPAC名 |
2-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)disulfanyl]-1,3-dimethyl-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C10H18N4S2.2BrH/c1-11-5-6-12(2)9(11)15-16-10-13(3)7-8-14(10)4;;/h5-10H,1-4H3;2*1H |
InChIキー |
DLCDCSFBIGTWAW-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C=CN(C1SSC2[NH+](C=CN2C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


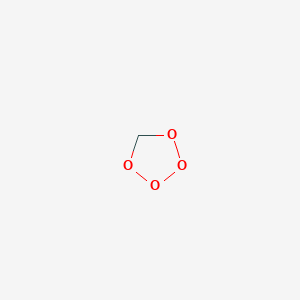
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
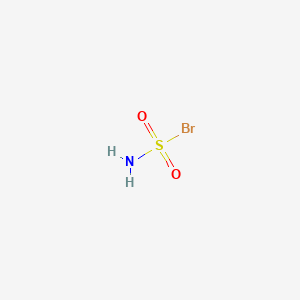
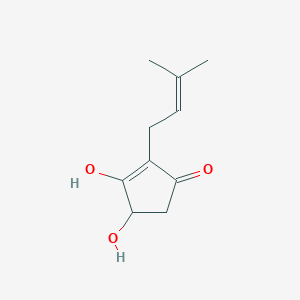
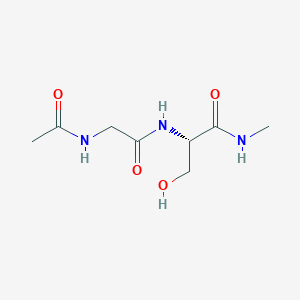
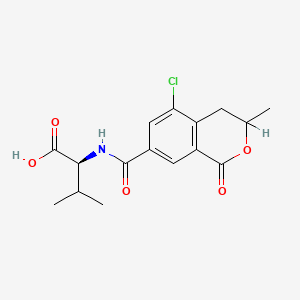

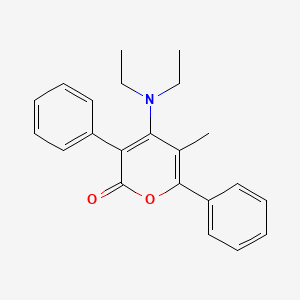
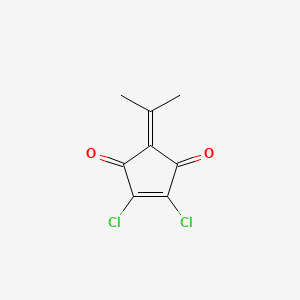
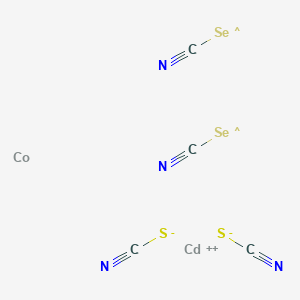
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)

